1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene
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Overview
Description
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene is an organic compound with the molecular formula C9H14Br2 It is a brominated derivative of cyclohexene, characterized by the presence of two bromine atoms attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene can be synthesized through a multi-step process starting from cyclohexene. The general synthetic route involves:
Bromination: Cyclohexene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form 1-bromo-4,4-dimethylcyclohex-1-ene.
Bromomethylation: The brominated product is then subjected to bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group at the 2-position of the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2R).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 4,4-dimethylcyclohex-1-ene.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NaOR, NH2R), solvents like ethanol or water, and mild heating.
Elimination: Strong bases (e.g., t-BuOK), solvents like dimethyl sulfoxide (DMSO), and elevated temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.
Major Products:
Substitution: Corresponding substituted cyclohexenes (e.g., 2-hydroxy-4,4-dimethylcyclohex-1-ene).
Elimination: 4,4-Dimethylcyclohex-1-ene.
Oxidation: 2-Bromo-4,4-dimethylcyclohex-1-enal or 2-bromo-4,4-dimethylcyclohex-1-enoic acid.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Research: The compound is used in mechanistic studies to understand reaction pathways and the behavior of brominated cyclohexenes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)benzene: Similar structure but with a benzene ring instead of a cyclohexene ring.
1-Bromo-2-methylcyclohexane: Lacks the bromomethyl group, leading to different reactivity.
2-Bromo-4,4-dimethylcyclohex-1-ene: Similar structure but with only one bromine atom.
Uniqueness: 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene is unique due to the presence of both bromine and bromomethyl groups on the cyclohexene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4,4-dimethylcyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLRPHPDYKLJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CBr)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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